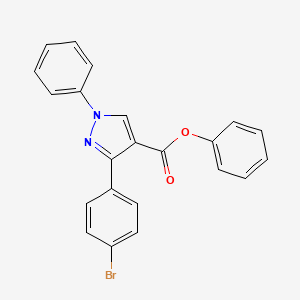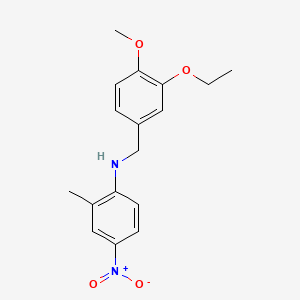
phenyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as PBPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBPC belongs to the class of pyrazole derivatives and has been extensively studied for its various biological activities.
Wirkmechanismus
The mechanism of action of PBPC is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. PBPC has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. PBPC has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
PBPC has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. PBPC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. PBPC has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In addition, PBPC has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PBPC has several advantages as a potential therapeutic agent. It exhibits potent biological activities and has been shown to be effective in various disease models. PBPC is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations associated with PBPC. It has poor solubility in water, which can limit its bioavailability and therapeutic efficacy. In addition, further studies are needed to fully understand the mechanism of action of PBPC and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on PBPC. One potential area of research is the development of novel formulations of PBPC that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of PBPC and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of PBPC in human clinical trials.
Synthesemethoden
PBPC can be synthesized through a multistep reaction involving the condensation of 4-bromobenzaldehyde and phenylhydrazine to form 4-bromo-1-phenyl-1H-pyrazole. This intermediate compound is then reacted with ethyl cyanoacetate in the presence of a base to yield PBPC.
Wissenschaftliche Forschungsanwendungen
PBPC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that PBPC exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. PBPC has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, PBPC has been studied for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-17-13-11-16(12-14-17)21-20(22(26)27-19-9-5-2-6-10-19)15-25(24-21)18-7-3-1-4-8-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPQHKEAHDNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890384.png)

![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B4890405.png)
![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![5-(4-bromophenyl)-3-(4-isopropylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4890426.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
![(3R*,4R*)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4890459.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide](/img/structure/B4890468.png)

![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)
